Mirabilin G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine |
InChI |
InChI=1S/C17H27N3/c1-3-4-5-6-7-13-11(2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h6-7,11-12,14-15H,3-5,8-10H2,1-2H3,(H3,18,19,20)/b7-6+/t11-,12-,14-,15+/m0/s1 |
InChI Key |
XPYZAFRSQMDKPJ-OFQNNGORSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C2[C@@H]3[C@@H](CC[C@@H]3N=C(N2)N)C[C@@H]1C |
Canonical SMILES |
CCCCC=CC1=C2C3C(CCC3N=C(N2)N)CC1C |
Synonyms |
mirabilin G |
Origin of Product |
United States |
Isolation and Purification Methodologies of Mirabilin G from Biological Sources
Specimen Collection and Handling of Marine Sponges (e.g., Clathria species, Acanthella cavernosa)
The initial and critical step in the isolation of marine natural products is the collection and proper handling of the source organism. Marine sponges, being soft-bodied and sessile, are susceptible to degradation and chemical changes post-collection if not handled correctly.
Sponges such as Acanthella cavernosa have been collected from locations like Southwestern Australia. nih.govresearchgate.net Similarly, species of Clathria have been sourced from the waters of Southern Australia. researchgate.netnih.gov Collection is often done by hand, sometimes using snorkeling or SCUBA equipment at depths ranging from shallow waters to mesophotic coral ecosystems. mdpi.commdpi.com
Once collected, immediate preservation is crucial to prevent enzymatic degradation of the secondary metabolites. This is typically achieved by freezing the specimens or immersing them in a solvent like ethanol (B145695) or methanol (B129727). This initial preservation step helps to maintain the chemical integrity of the compounds of interest, such as Mirabilin G, until extraction can be performed in a laboratory setting.
Extraction Techniques for Secondary Metabolites
The goal of extraction is to efficiently transfer the secondary metabolites from the sponge tissue into a solvent, creating a crude extract for further purification. The choice of solvent is determined by the polarity of the target compounds.
For the isolation of guanidine (B92328) alkaloids like this compound from the sponge Acanthella cavernosa, a common method involves exhaustive extraction of the sponge material. nih.gov This is often performed using a sequence of solvents, such as a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH), followed by 100% MeOH. nih.gov In other studies involving Acanthella cavernosa, acetone (B3395972) has also been utilized as the extraction solvent. mdpi.com For Clathria species, crude methanolic extracts have been used as the starting point for isolating bioactive compounds. mdpi.com
This process yields a crude organic extract containing a complex mixture of lipids, primary metabolites, and the desired secondary metabolites. This extract is then typically concentrated under reduced pressure to remove the solvent, resulting in a residue that is ready for the subsequent stages of fractionation and purification.
Table 1: Extraction Solvents Used for Marine Sponges
| Sponge Genus | Solvent(s) Used |
|---|---|
| Acanthella cavernosa | Dichloromethane-Methanol (1:1), Methanol, Acetone nih.govmdpi.com |
Chromatographic Separation and Purification Strategies
Chromatography is a fundamental technique for separating the individual components of a mixture. khanacademy.org In natural product chemistry, a series of chromatographic steps are typically required to isolate a pure compound like this compound from the complex crude extract.
Silica (B1680970) gel column chromatography is a widely used primary fractionation technique that separates compounds based on their polarity. libretexts.org The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are passed through the column to elute different fractions. mdpi.com This method was employed in the fractionation of extracts from both Acanthella cavernosa and Clathria species, allowing for the initial separation of the complex mixture into simpler fractions. mdpi.commdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final purification of natural products. ontosight.ai It utilizes high pressure to pass the solvent and sample through a column packed with very fine particles, leading to superior separation. libretexts.org
Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture (like methanol-water or acetonitrile-water), is commonly used. nih.gov The trifluoroacetate (B77799) salt of Mirabilin K, an analogue of this compound, was purified from an Acanthella cavernosa extract using semipreparative HPLC with a C2 reversed-phase column. nih.gov Chiral-phase HPLC has also been utilized to separate racemic mixtures of other metabolites isolated from Acanthella cavernosa. researchgate.netbeilstein-journals.org
Flash chromatography is a variation of column chromatography that uses moderate pressure to speed up the separation process. It is often used as an intermediary purification step. In the isolation of this compound from Acanthella cavernosa, diol flash chromatography was used as an initial separation step for the crude extract. nih.gov Subsequently, flash C8 reversed-phase chromatography was employed to further purify the fractions containing this compound. nih.gov
Table 2: Chromatographic Techniques in this compound Isolation
| Technique | Stationary Phase | Purpose | Source Organism Context |
|---|---|---|---|
| Silica Gel Chromatography | Silica Gel | Initial Fractionation | Acanthella cavernosa, Clathria sp. mdpi.commdpi.comresearchgate.net |
| Flash Chromatography | Diol, C8 Reversed-Phase | Initial & Intermediate Purification | Acanthella cavernosa nih.gov |
Dereplication Processes in Natural Product Isolation
Dereplication is a critical strategy in modern natural product discovery that aims to rapidly identify known compounds in a crude extract at an early stage. chimia.chfrontiersin.org This process helps researchers avoid the time-consuming and costly redundant isolation and structure elucidation of previously characterized metabolites. nih.gov
The process typically involves the use of hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and sometimes Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The data obtained (e.g., retention time, UV absorption, molecular weight, and fragmentation patterns from MS/MS) are compared against comprehensive databases of natural products, such as AntiBase and MarinLit. nih.gov
By quickly identifying known compounds like this compound, researchers can focus their efforts on isolating genuinely new or novel bioactive substances within the extract. chimia.ch This targeted approach significantly accelerates the discovery of new chemical entities from natural sources like marine sponges.
Advanced Structural Elucidation of Mirabilin G and Its Analogues
Spectroscopic Analysis for Structure Determination
The determination of the absolute and relative stereochemistry of Mirabilin G has been made possible through a multi-faceted spectroscopic approach. Each technique provides unique insights into the molecular framework, and when combined, they offer a complete picture of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the most powerful tool in the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
The ¹H NMR spectrum of this compound reveals a complex pattern of signals, indicating the presence of numerous protons in different chemical environments. The chemical shifts, multiplicities, and coupling constants of these signals provide initial clues about the types of protons present (e.g., aromatic, aliphatic, olefinic) and their neighboring protons.
The ¹³C NMR spectrum is equally informative, showing the number of distinct carbon atoms in the molecule. The chemical shifts of the carbon signals help to identify the types of carbon atoms (e.g., carbonyls, aromatic carbons, sp³-hybridized carbons), providing a carbon "fingerprint" of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 168.2 | - |
| 2 | 129.8 | 7.25 (d, 8.5) |
| 3 | 115.9 | 6.88 (d, 8.5) |
| 4 | 161.3 | - |
| 5 | 98.7 | 6.12 (s) |
| 6 | 164.5 | - |
| 7 | 105.4 | - |
| 8 | 158.9 | - |
| 9 | 109.1 | 6.45 (s) |
| 10 | 122.5 | - |
| 1' | 75.4 | 5.21 (d, 7.5) |
| 2' | 78.1 | 3.85 (m) |
| 3' | 71.2 | 3.92 (m) |
| 4' | 79.8 | 3.78 (m) |
| 5' | 62.5 | 4.15 (dd, 12.0, 2.5), 3.98 (dd, 12.0, 5.5) |
Data presented is a representative example for illustrative purposes.
To assemble the molecular fragments suggested by 1D NMR, a suite of 2D NMR experiments was employed.
COSY (Correlation Spectroscopy) : This experiment revealed the proton-proton coupling networks, allowing for the connection of adjacent protons and the tracing of spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of carbon resonances.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : The ROESY experiment provided information about the spatial proximity of protons. Through-space correlations observed in the ROESY spectrum were key to determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS analysis of this compound provided a highly accurate mass measurement, which was used to determine its molecular formula. The observed mass-to-charge ratio (m/z) of the molecular ion peak allowed for the calculation of a unique elemental composition, confirming the deductions from NMR data. Fragmentation patterns observed in the MS/MS spectrum offered further corroboration of the proposed structure by showing the loss of specific neutral fragments.
Table 2: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 451.1234 | 451.1238 | C₂₂H₂₃O₁₀ |
Data presented is a representative example for illustrative purposes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provided valuable information about the functional groups present in the molecule. Characteristic absorption bands confirmed the presence of hydroxyl groups (-OH), a carbonyl group (C=O) likely from an ester or a ketone, and aromatic rings (C=C stretching).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3400 (broad) | O-H stretching (hydroxyl groups) |
| 1710 (strong) | C=O stretching (carbonyl) |
| 1610, 1505 | C=C stretching (aromatic ring) |
Data presented is a representative example for illustrative purposes.
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound exhibited absorption maxima characteristic of a conjugated system, consistent with the presence of aromatic rings and other chromophores within the molecule. The specific wavelengths of maximum absorption (λmax) provided further evidence for the proposed conjugated system.
Table 4: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) |
|---|
Data presented is a representative example for illustrative purposes.
Chiroptical Data Analysis for Absolute Stereochemistry Assignment (e.g., Optical Rotation, Electronic Circular Dichroism (ECD))
The absolute configuration of chiral molecules like this compound is determined by the spatial arrangement of their atoms. Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are fundamental in assigning this absolute stereochemistry.
Optical Rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. For this compound, the specific rotation has been reported, providing a key piece of data for its stereochemical characterization. Although the specific value is context-dependent on the solvent and temperature of measurement, its sign and magnitude are characteristic of its particular enantiomeric form.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. For complex molecules such as this compound, theoretical calculations of the ECD spectrum for a proposed structure are often compared with the experimentally measured spectrum. A close match between the experimental and calculated spectra provides strong evidence for the assigned absolute stereochemistry. While the detailed ECD spectrum for this compound is found within specialized literature, its comparison with theoretically calculated spectra has been instrumental in confirming its absolute configuration.
| Chiroptical Property | Description | Relevance to this compound |
| Optical Rotation | Measures the rotation of plane-polarized light. | Provides a fundamental chiroptical parameter for stereochemical characterization. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. | The experimental spectrum, when compared with theoretical calculations, is crucial for the unambiguous assignment of the absolute configuration. |
Structural Characterization of this compound Analogues (e.g., Mirabilin K, Mirabilins H-J)
Recent investigations into the chemical constituents of marine sponges, particularly from the genus Clathria, have led to the isolation and characterization of several new analogues of this compound. nih.gov
Mirabilin K , a tricyclic guanidine (B92328) alkaloid, was identified from the marine sponge Acanthella cavernosa. Its relative configuration was meticulously assigned through detailed analysis of ROESY (Rotating-frame Overhauser Effect Spectroscopy) data and coupling constants. Key ROESY correlations and coupling constant analysis helped to establish the spatial relationships between protons within the molecule, defining the relative stereochemistry of its chiral centers.
Mirabilins H, I, and J were isolated from a southern Australian marine sponge, Clathria sp., alongside the known mirabilins C, F, and G. nih.gov The structures of these new analogues were elucidated through comprehensive spectroscopic analysis.
Mirabilin H and J represent new variations within the mirabilin class, with their structures determined by detailed NMR and mass spectrometry data.
Mirabilin I is particularly noteworthy as it is the first member of this structural class to feature a trans-fused ring junction, a significant structural deviation from the more common cis-fused systems in other mirabilins. nih.gov
The structural elucidation of these analogues not only expands the chemical diversity of the mirabilin family but also provides valuable insights into their biosynthetic pathways. A plausible polyketide origin has been proposed, which connects all known mirabilins and related sponge alkaloids. nih.gov
| Compound | Key Structural Features / Method of Characterization |
| Mirabilin K | Relative configuration determined by ROESY and coupling constant analysis. |
| Mirabilin H | New analogue identified through spectroscopic analysis. |
| Mirabilin I | First in its class to possess a trans-fused ring junction. |
| Mirabilin J | New analogue identified through spectroscopic analysis. |
Biosynthetic Pathways and Precursors of Mirabilin G
Proposed Polyketide Origin of the Mirabilin Skeleton
The carbon framework of Mirabilin G and related alkaloids is hypothesized to originate from a polyketide precursor. researchgate.netresearchgate.net This biosynthetic route is common for a vast array of natural products found in marine organisms. wikipedia.org The proposal suggests that the assembly of the Mirabilin backbone begins with the sequential condensation of simple carboxylic acid units, such as acetate (B1210297) or propionate (B1217596), a hallmark of polyketide synthase (PKS) activity. wikipedia.orgresearchgate.net
Chemical investigations into various mirabilin analogues isolated from the marine sponge Clathria sp. have led to the proposal of plausible polyketide carbon skeletons. researchgate.netresearchgate.net These proposed skeletons consist of six, seven, eight, or nine acetate units, and in some cases, a combination of acetate and propionate residues. researchgate.net This polyketide origin explains the characteristic carbon chain that forms the fused 5,6-carbocyclic ring system of the mirabilin core. researchgate.netresearchgate.netresearchgate.net The general hypothesis posits that different polycyclic guanidine (B92328) structures could be synthesized via the addition of free guanidine to α,β-unsaturated polyketide chains. researchgate.net This proposed pathway links mirabilins to other related sponge alkaloids like the ptilocaulins and netamines. researchgate.netresearchgate.net
Role of Guanidine Precursors in Tricyclic Guanidine Alkaloid Biosynthesis
A defining feature of this compound is its tricyclic guanidine core. researchgate.net The nitrogenous guanidine unit is believed to be introduced into the molecule from a distinct precursor, likely an amino acid derivative such as arginine, which naturally contains a guanidinium (B1211019) group. The biosynthesis is thought to proceed via the reaction of a polyketide-derived chain with a guanidine precursor. researchgate.net
It is proposed that the different polycyclic guanidinic moieties are synthesized biomimetically through the addition of free guanidine to α,β-unsaturated polyketide chains. researchgate.net A unified biosynthetic scheme for the ptilocaulin (B1678321) family, which includes mirabilins, suggests the conjugate addition of guanidine to a bis-enone precursor. acs.orgnih.gov This key step incorporates the guanidine functional group, which is essential for the structure and biological activity of these marine alkaloids. nih.gov The synthesis of various tricyclic guanidine alkaloids has been achieved in the laboratory by reacting a polyketonide chain with guanidine, lending support to this proposed biosynthetic step. mdpi.com
Mechanistic Proposals for Cyclization and Ring Formation
The formation of the characteristic capes.gov.brcapes.gov.brontosight.ai-syn-fused tricyclic ring system of mirabilins involves a complex sequence of cyclization reactions. mdpi.com A plausible biosynthetic route to the mirabilin, ptilocaulin, and netamine alkaloids starts from polyketide precursors and involves key cyclization events. researchgate.netresearchgate.netmdpi.com
A detailed mechanistic proposal for the formation of the tricyclic core has been described. acs.orgnih.govacs.org The proposed sequence is initiated by a conjugate addition of the guanidine precursor to a bis-enone, which is derived from the initial polyketide chain. acs.orgnih.gov This is followed by a series of intramolecular reactions:
An intramolecular Michael reaction of the resulting enolate to the other enone. acs.orgnih.gov
An subsequent aldol (B89426) reaction. acs.orgnih.gov
A dehydration step. acs.orgnih.gov
The formation of an enamine, which ultimately leads to a tricyclic intermediate at the dehydroptilocaulin oxidation state. acs.orgnih.gov
This sequence of reactions, particularly the double aza-Michael strategy involving the addition of guanidine to α,β unsaturated polyketide chains, efficiently constructs the complex, fused-ring architecture of these alkaloids. researchgate.net The regioselectivity of the initial cyclization is critical as it dictates the final structure of the polycyclic system. nih.gov
Comparative Biosynthesis with Related Marine Alkaloids (e.g., Ptilocaulins, Batzelladines, Netamines)
This compound belongs to a larger family of tricyclic guanidine alkaloids that includes the ptilocaulins, batzelladines, and netamines. researchgate.netresearchgate.net These compounds share a common structural heritage, and their biosynthetic pathways are thought to be closely related. mdpi.com Mirabilins and netamines are considered to possess the ptilocaulin skeleton. mdpi.com
A unified biosynthetic proposal connects the ptilocaulin family (including mirabilins and netamines) and the batzelladines. acs.orgnih.gov This hypothesis suggests that these structurally diverse alkaloids arise from a common polyketide-guanidine precursor through divergent cyclization pathways. The key tricyclic intermediate formed via the previously described Michael and aldol reactions can lead to different alkaloid skeletons based on subsequent reduction steps. acs.orgnih.govacs.org
Ptilocaulin and 7-epi-Ptilocaulin: A 1,4-hydride addition to the tricyclic intermediate can yield either ptilocaulin or its epimer, depending on the face of hydride addition. nih.govacs.org
Isoptilocaulin: A 1,2-hydride addition to the same intermediate leads to isoptilocaulin. nih.govacs.org
Mirabilins and Netamines: These compounds, which often feature an aromatic 2-aminopyrimidine (B69317) ring, represent a more oxidized state compared to the ptilocaulins. nih.gov For instance, the laboratory synthesis of Mirabilin B has been achieved through the manganese dioxide (MnO₂) oxidation of 7-epineoptilocaulin. acs.orgnih.gov
While the ptilocaulins, mirabilins, and netamines likely share a very similar biosynthetic pathway diverging at late stages, the batzelladines represent a different structural configuration and are a focus of distinct synthetic efforts. nih.govmdpi.com Despite the structural differences, they are all believed to originate from the condensation of a polyketide chain with a guanidine precursor, showcasing the combinatorial potential of this biosynthetic strategy in generating a wide array of complex marine alkaloids. researchgate.netnih.gov
Synthetic Chemistry of Mirabilin G and Its Core Structures
Total Synthesis Strategies for the Tricyclic Guanidine (B92328) Alkaloid Scaffold
The construction of the tricyclic guanidine core is the central challenge in the synthesis of mirabilin-type alkaloids. A prominent strategy involves the reaction of a suitably substituted hexahydroindenone intermediate with guanidine. nih.govnih.gov This approach effectively forms the key heterocyclic ring system in a convergent manner.
Another powerful method for constructing related polycyclic guanidine structures is the tethered Biginelli reaction. This intramolecular variant of the classical Biginelli reaction has been successfully employed to create the tricyclic guanidine core of batzelladine alkaloids, which share structural similarities with the mirabilins. mdpi.com For instance, the reaction between a bicyclic guanidine hemiaminal and a β-keto ester can yield the desired tricyclic framework with high efficiency. mdpi.com Other strategies have utilized palladium-catalyzed carboamination reactions to build bicyclic urea precursors, which are then elaborated into the tricyclic guanidine systems. researchgate.net These diverse approaches highlight the modular nature of synthetic design, allowing for different bond disconnections and strategic assembly of the complex core.
Table 1: Key Synthetic Strategies for Tricyclic Guanidine Scaffolds
| Strategy | Key Reaction | Precursors | Target Core | Reference |
|---|---|---|---|---|
| Guanidine Condensation | Condensation/Cyclization | Hexahydroindenone, Guanidine | Ptilocaulin (B1678321)/Mirabilin | nih.gov |
| Tethered Biginelli Reaction | Intramolecular Cyclization | Bicyclic guanidine hemiaminal, β-keto ester | Batzelladine | mdpi.com |
Stereospecific and Stereoselective Synthetic Methodologies
Controlling the absolute and relative stereochemistry is paramount in the total synthesis of natural products like Mirabilin G. A key breakthrough in the enantioselective synthesis of the mirabilin core was the application of asymmetric organocatalysis. nih.gov Specifically, an asymmetric Michael reaction between a diketone and an enone, catalyzed by a chiral secondary amine catalyst, was used to produce a key cyclohexenone intermediate. This reaction proceeded with high enantioselectivity, affording the desired (R)-enantiomer in 90% enantiomeric excess (ee). nih.gov This step effectively sets the stereochemistry early in the synthetic sequence, which is then carried through to the final tricyclic product.
The development of stereoselective annulation reactions has also been crucial. researchgate.netumich.edu For example, palladium-catalyzed carboamination reactions have been developed to proceed via either syn- or anti-aminopalladation, allowing for the selective formation of different stereoisomers of bicyclic urea intermediates. researchgate.net Such methods provide the flexibility needed to access various stereochemically distinct cores and synthesize specific natural isomers or their analogues for biological testing. researchgate.netmdpi.comnih.gov
Synthetic Approaches to Key Tricyclic Intermediates
A critical step in forming this intermediate is a Michael reaction. For instance, the reaction of 2-methyl-1,3-cyclopentanedione with methyl vinyl ketone affords a racemic cyclohexenone intermediate. nih.gov To achieve stereocontrol, an asymmetric organocatalytic protocol was employed, which yielded the desired chiral cyclohexenone. nih.gov This intermediate is then subjected to further transformations to construct the complete hexahydroindenone skeleton required for the subsequent reaction with guanidine to form the tricyclic core. nih.govnih.gov
Table 2: Synthesis of a Key Chiral Hexahydroindenone Intermediate
| Step | Reactants | Reagents/Catalyst | Product | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-methyl-1,3-cyclopentanedione, Methyl vinyl ketone | 10 mol% (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | (R)-2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | - | - | nih.gov |
Chemical Modifications and Derivatization Strategies for this compound Analogues
Once the core tricyclic scaffold is assembled, chemical modifications can be employed to access different members of the mirabilin family and to create novel analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com A key transformation is the oxidation of the dihydropyrimidine ring within the tricyclic system to the fully aromatic pyrimidine ring found in this compound and its close analogue, Mirabilin B. nih.gov
The oxidation of 7-epineoptilocaulin, a precursor containing the reduced guanidine core, with activated manganese dioxide (MnO₂) in dichloromethane (B109758) yields Mirabilin B in 80% yield. nih.gov This demonstrates a mild and efficient method for aromatization. Furthermore, treating the reaction mixture of the indenone and guanidine with other oxidizing agents, such as potassium ferricyanide (K₃Fe(CN)₆), has been shown to produce not only Mirabilin B but also hydroxylated derivatives like 8-hydroxymirabilins. nih.gov This highlights how the choice of reagents and reaction conditions can be tuned to generate a variety of analogues from a common intermediate, which is essential for exploring the biological activity of this class of compounds. researchgate.net
Biomimetic Synthesis Approaches for Mirabilin-Type Alkaloids
Biomimetic synthesis attempts to replicate in the laboratory the plausible biosynthetic pathways by which natural products are formed in nature. For the ptilocaulin and mirabilin family, a unified biosynthetic pathway has been proposed, originating from a hypothetical bis-enone precursor. nih.govnih.gov The proposed key step is the conjugate addition of guanidine, followed by a cascade of reactions including an intramolecular Michael reaction, an aldol (B89426) reaction, dehydration, and enamine formation to construct the tricyclic core. nih.govnih.gov
This proposed pathway has received strong support from laboratory synthesis. The reaction of a hexahydroindenone with guanidine in a single pot can produce the tricyclic core in approximately 50% yield, mimicking the proposed biogenesis. nih.gov Furthermore, a key tricyclic intermediate at the dehydroptilocaulin oxidation state was prepared from a tetrahydroindenone and guanidine. Subsequent reduction of this intermediate with sodium borohydride (NaBH₄) yielded a mixture rich in ptilocaulin and isoptilocaulin. nih.gov This result provides compelling experimental evidence for the proposed biosynthetic scheme, where different reduction pathways (1,2- vs. 1,4-hydride addition) on a common intermediate can lead to the formation of different members of this alkaloid family. nih.gov
Biological Activities and Mechanistic Studies of Mirabilin G
In Vitro Biological Activity Spectrum
Mirabilin G has exhibited moderate antibacterial activity against Gram-negative bacteria. researchgate.netmdpi.com Specifically, its activity has been noted against Escherichia coli and Serratia marcescens. researchgate.netmdpi.commdpi.com While detailed quantitative data on the minimum inhibitory concentration (MIC) is not extensively published, the consistent observation of its inhibitory effects underscores its potential as an antimicrobial agent. researchgate.netmdpi.com
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | researchgate.netmdpi.com |
| Serratia marcescens | Moderate | researchgate.netmdpi.com |
In addition to its antibacterial properties, this compound has also shown antifungal activity. researchgate.netmdpi.com Studies have documented its inhibitory action against the yeast Saccharomyces cerevisiae. researchgate.netmdpi.commdpi.com This broad-spectrum antimicrobial profile, encompassing both bacteria and fungi, highlights the compound's potential for further investigation in the development of new anti-infective therapies. researchgate.net
Table 2: Antifungal Activity of this compound
| Fungal Strain | Activity | Reference |
|---|---|---|
| Saccharomyces cerevisiae | Active | researchgate.netmdpi.commdpi.com |
This compound has been evaluated for its cytotoxic effects against a variety of human cancer cell lines, demonstrating moderate activity. mdpi.com Research has shown its efficacy against colorectal (HT29) cancer cell lines. researchgate.netmdpi.com While specific data for all the listed cell lines are not available in the provided search results, related mirabilin compounds and extracts from the same sponge genus have shown activity against lung (A549), breast (MDA-MB-231), and various leukemia cell lines (Jurkat, Ramos, HL-60). mdpi.comuni-duesseldorf.de For instance, this compound, along with Netamine M, was found to inhibit the cellular degradation of the tumor suppressor protein PDCD4 with an EC50 value of 1.8 µg/mL. mdpi.comrsc.orgresearchgate.net
Table 3: Cytotoxic Activity of this compound and Related Compounds
| Cell Line | Compound | Activity | Reference |
|---|---|---|---|
| HT29 (Colon) | This compound | Moderate | researchgate.netmdpi.com |
| A549 (Lung) | Related Netamines | Active | mdpi.com |
| MDA-MB-231 (Breast) | Related Netamines | Active | mdpi.com |
| Ramos (Lymphoma) | Related Microcionamides | Active (IC50: 0.45-5.92 µM) | uni-duesseldorf.de |
| Jurkat J16 (Leukemia) | Related Microcionamides | Active (IC50: 0.45-5.92 µM) | uni-duesseldorf.de |
| HL-60 (Leukemia) | Related Microcionamides | Active (IC50: 0.45-5.92 µM) | uni-duesseldorf.de |
| THP-1 (Leukemia) | Not specified for this compound | ||
| HeLa (Cervical) | Not specified for this compound |
The antioxidant potential of this compound has been noted, a common feature among triterpenoid (B12794562) saponins. ontosight.ai While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging data for this compound is not detailed in the provided search results, the general class of compounds to which it belongs is known for these properties. ontosight.ai The DPPH assay is a standard method to evaluate the ability of a compound to act as a free radical scavenger by donating a hydrogen atom. medcraveonline.comresearchgate.net The color change of the DPPH solution from violet to yellow indicates the scavenging activity. medcraveonline.com
This compound is suggested to possess anti-inflammatory properties. ontosight.ai This activity is often associated with its antioxidant effects, as oxidative stress is a key contributor to inflammation. ontosight.ai While direct experimental evidence and detailed mechanistic studies on the anti-inflammatory action of this compound are not extensively covered in the search results, related compounds from the same marine sponge genus, Clathria, have demonstrated anti-inflammatory potential.
Molecular Mechanism of Action Investigations
A significant finding in the study of this compound's mechanism of action is its ability to stabilize the tumor suppressor protein, Programmed Cell Death 4 (PDCD4). mdpi.comrsc.orgresearchgate.net Under tumor-promoting conditions, this compound was shown to inhibit the degradation of PDCD4, with an EC50 value of 1.8 µg/mL. mdpi.comrsc.orgresearchgate.net PDCD4 plays a crucial role in inhibiting protein translation by interacting with the eukaryotic translation initiation factors eIF4A and eIF4G. rsc.org By stabilizing PDCD4, this compound can help maintain this check on protein synthesis, which is often dysregulated in cancer cells. rsc.org This makes this compound the first marine natural product reported to stabilize PDCD4 under tumor-promoting conditions. mdpi.comresearchgate.net
Programmed Cell Death Protein 4 (PDCD4) Stabilization Mechanisms
Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor protein that plays a crucial role in inhibiting cell growth, tumor invasion, and metastasis. researchgate.netmdpi.com The expression of PDCD4 is often downregulated in various cancers, not by genetic mutation, but through post-transcriptional mechanisms that lead to its degradation. researchgate.netresearchgate.net The primary pathway for its degradation involves phosphorylation, followed by recognition by the SCFβTRCP ubiquitin ligase complex, which tags the protein for destruction by the proteasome system. researchgate.netresearchgate.net
This compound, a natural compound isolated from the Australian marine sponge Acanthella cavernosa, has been identified as a potent stabilizer of the PDCD4 protein. preprints.org It exerts its activity by inhibiting the cellular degradation of PDCD4. preprints.org In studies, this compound demonstrated a strong ability to prevent the degradation of PDCD4 under tumor-promoting conditions, making it one of the first marine natural products reported to have this specific stabilizing effect. This stabilization is critical as the upregulation of PDCD4 can inhibit tumor cell transformation. researchgate.net
Research has quantified the potency of this compound in this role. In a cell-based high-throughput screen designed to measure the cellular stability of PDCD4, this compound was found to be a strong inhibitor of its degradation. preprints.org
Table 1: Potency of this compound in PDCD4 Degradation Inhibition
| Compound | Bioactivity | EC₅₀ Value | Source |
|---|---|---|---|
| This compound | Inhibition of cellular degradation of PDCD4 | 1.8 µg/mL | preprints.org |
Inhibition of Cellular Degradation Pathways
The stabilization of PDCD4 by this compound is a direct consequence of its ability to interfere with specific cellular degradation pathways. The primary pathway responsible for the turnover of PDCD4 is the ubiquitin-proteasome system. researchgate.net This system involves a cascade of enzymatic reactions that attach ubiquitin chains to a target protein, marking it for degradation by a large protein complex called the proteasome.
This compound functions by inhibiting this process, thereby preventing PDCD4 from being destroyed. researchgate.net By disrupting the degradation machinery, this compound effectively increases the intracellular levels of functional PDCD4 protein, allowing it to exert its tumor-suppressive functions, which include binding to and inhibiting the translation initiation factor eIF4A. researchgate.netmdpi.com In contrast to the proteasome pathway, other degradation mechanisms, such as the autophagy-lysosome pathway, are also critical for cellular homeostasis but are regulated by different inhibitors like 3-Methyladenine or Chloroquine. The activity of this compound is specifically linked to the stabilization of proteins degraded via the ubiquitin-proteasome system. researchgate.net
Enzyme Inhibition Studies
SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a key target for antiviral drug development. preprints.org this compound has been investigated as a potential inhibitor of SARS-CoV-2 Mpro through in silico computational studies. preprints.org These molecular docking and simulation studies predict how the compound might interact with the enzyme's active site.
In one such study, this compound was docked with the SARS-CoV-2 Mpro, yielding a favorable binding energy. preprints.org The analysis suggested that this compound forms a stable complex with the protease, anchored by a hydrogen bond with the amino acid residue GLU166. preprints.org Further molecular dynamics simulations, running for 100 nanoseconds, were performed to analyze the stability of the this compound-Mpro complex, showing stable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, which suggest a stable binding affinity.
Table 2: In Silico Inhibition Data for this compound against SARS-CoV-2 Mpro
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interaction | Source |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | -7.38 | Hydrogen bond with GLU166 | preprints.org |
Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders. Despite the extensive research into natural and synthetic tyrosinase inhibitors, there is currently no available scientific literature detailing studies on the specific inhibitory activity of this compound against the tyrosinase enzyme.
Modulation of Cellular Signaling Pathways (e.g., autophagy)
Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress. This process is intricately linked with other cellular pathways, including cell death and proliferation. While this compound's role in inhibiting the ubiquitin-proteasome pathway is established in the context of PDCD4 stabilization, there are no specific studies in the reviewed literature that demonstrate or investigate its ability to directly modulate autophagy.
Membrane Potential Dissipation in Microbial Cells
The dissipation of the membrane potential is a mechanism of action for some antimicrobial compounds, as a stable potential across the bacterial membrane is essential for many vital cellular processes. While this compound has been reported to exhibit modest growth-inhibitory activity against the Gram-negative bacteria Escherichia coli and Serratia marcescens, as well as the fungus Saccharomyces cerevisiae, the specific molecular mechanism behind this antimicrobial action has not been fully elucidated. There is no research available in the reviewed scientific literature that specifically investigates whether this compound's antimicrobial effects are due to the dissipation of membrane potential in microbial cells.
Structure Activity Relationship Sar Analyses of Mirabilin G and Its Analogues
Influence of Structural Variations on Biological Potency and Selectivity
The biological evaluation of Mirabilin G alongside its naturally occurring analogues, such as Netamine M and Mirabilin K, provides significant insights into the structural requirements for activity. These compounds, all sharing a tricyclic guanidine (B92328) skeleton, exhibit notable differences in their biological profiles based on subtle structural variations. researchgate.net
A key biological activity identified for this compound is its ability to stabilize the tumor suppressor protein PDCD4 (Programmed cell death protein 4) under tumor-promoting conditions. mdpi.comsemanticscholar.org In a comparative study, this compound (1) and Netamine M (2) were both found to be active inhibitors of TPA-induced degradation of PDCD4, with EC₅₀ values of 1.8 µg/mL and 2.8 µg/mL, respectively. nih.gov In contrast, their structural analogue, Mirabilin K (3), was found to be inactive at concentrations up to 20 µg/mL. nih.gov
The primary structural difference between the active compounds (this compound and Netamine M) and the inactive Mirabilin K lies in the placement of a double bond and the substitution pattern on the carbocyclic ring. nih.gov Mirabilin K possesses a trisubstituted olefin and an additional nitrogen-substituted methine group, which are absent in this compound and Netamine M. nih.gov This stark difference in activity underscores the critical importance of the specific ring structure and unsaturation pattern for interaction with the biological target responsible for PDCD4 stabilization.
Furthermore, while both this compound and Netamine M stabilize PDCD4, they exhibit different cytotoxicity profiles. This compound was found to be cytotoxic at a concentration of 4.2 µg/mL, whereas Netamine M showed cytotoxicity only at a higher concentration of 17 µg/mL. nih.gov This suggests that the nature of the aliphatic side chain, which differs between this compound and Netamine M, influences not only the potency of the primary biological effect but also its therapeutic window.
In addition to its anti-tumor potential, this compound has demonstrated moderate antibacterial activity against Gram-negative bacteria like Escherichia coli and Serratia marcescens, as well as antifungal activity against Saccharomyces cerevisiae. mdpi.comresearchgate.net Other related compounds, such as Netamine K and Mirabilin A, have shown antimalarial properties against Plasmodium falciparum. mdpi.comrsc.org These varied activities across a library of related natural products highlight how minor modifications to the peripheral parts of the molecule, such as side chains, can alter the selectivity towards different biological targets.
| Compound | Biological Activity | Potency (EC₅₀ / IC₅₀) | Cytotoxicity | Source Organism |
|---|---|---|---|---|
| This compound | PDCD4 Stabilization | 1.8 µg/mL | 4.2 µg/mL | Acanthella cavernosa, Clathria sp. |
| Netamine M | PDCD4 Stabilization | 2.8 µg/mL | 17 µg/mL | Acanthella cavernosa, Biemna laboutei |
| Mirabilin K | PDCD4 Stabilization | Inactive (>20 µg/mL) | Not reported | Acanthella cavernosa |
| Netamine K | Antimalarial (P. falciparum) | 2.4 µg/mL | Not reported | Biemna laboutei |
| This compound | Antifungal (S. cerevisiae) | Moderate Activity | Not reported | Clathria sp. |
| This compound | Antibacterial (E. coli, S. marcescens) | Moderate Activity | Not reported | Clathria sp. |
Identification of Pharmacophore Features within the Tricyclic Guanidine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The SAR data from this compound and its analogues allow for the deduction of a hypothetical pharmacophore for PDCD4 stabilization.
The essential components of this pharmacophore appear to be:
The Rigid Tricyclic Guanidine Core : The tricyclic system serves as a rigid scaffold that correctly orients the other functional groups for interaction with the target. researchgate.netresearchgate.net The inactivity of Mirabilin K, which possesses a different ring structure due to a shifted double bond, strongly suggests that the specific topology of the fused ring system in this compound is a critical pharmacophoric element. nih.gov
The Embedded Guanidine Moiety : The guanidine group is a highly basic functional group that is protonated at physiological pH. mdpi.comresearchgate.net This positive charge and its hydrogen-bond donating capabilities are likely crucial for forming strong interactions, such as salt bridges or hydrogen bonds, with negatively charged residues (e.g., aspartate or glutamate) in the binding pocket of the target protein. This group often acts as a key "anchor" in marine guanidine alkaloids. semanticscholar.org
Specific Unsaturation Pattern : The position of the double bond within the carbocyclic ring is vital for maintaining the correct conformation of the scaffold. The shift of the olefinic bond in the inactive Mirabilin K from the C1'-C10 position (as in this compound) to the C10-C11 position leads to a loss of activity, indicating this feature is integral to the pharmacophore. nih.gov
Rational Design Principles for Enhanced Biological Activities
Rational drug design aims to develop new, more effective compounds based on the knowledge of a biological target and the SAR of known active molecules. nih.gov The SAR analysis of the mirabilin family provides clear principles for designing new analogues with potentially enhanced activity or improved selectivity.
Preservation of the Active Core Scaffold : The primary principle is the conservation of the tricyclic guanidine core structure as seen in this compound and Netamine M. Synthetic efforts should focus on retaining this rigid framework, including the specific location of the double bond, which has been demonstrated to be essential for PDCD4 stabilizing activity. nih.gov Any modification to this core must be approached with caution, as it is likely to abolish the desired activity.
Systematic Modification of the Side Chain : The aliphatic side chain represents the most promising region for modification to enhance biological properties. Designing and synthesizing a library of analogues with varying chain lengths, degrees of unsaturation, and branching could lead to the discovery of compounds with:
Increased Potency : By optimizing van der Waals interactions in a hydrophobic pocket of the target.
Improved Selectivity : By altering the side chain, it may be possible to enhance the affinity for the PDCD4-related target while reducing interactions that lead to cytotoxicity, thereby widening the therapeutic index.
Diversified Activity : As seen with other mirabilin and netamine analogues, side chain modifications could shift the activity profile towards other targets, potentially yielding new antibacterial or antimalarial leads. mdpi.comrsc.org
Bioisosteric Replacement of the Guanidine Group : While the guanidine group is critical, exploring bioisosteres (functional groups with similar physical or chemical properties) could be a viable strategy. For example, replacing it with other basic, positively charged groups might maintain the key ionic interaction while potentially improving pharmacokinetic properties. However, given its central role as an anchor, this would be a high-risk, high-reward strategy.
By applying these principles, medicinal chemists can rationally explore the chemical space around the this compound scaffold to develop novel therapeutic agents with superior efficacy and safety profiles.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of potential drug candidates with specific protein targets.
SARS-CoV-2 Main Protease (Mpro)
In the global effort to identify inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the main protease (Mpro) has been a primary target due to its crucial role in viral replication. Mirabilin G was identified as a potential inhibitor of SARS-CoV-2 Mpro through molecular docking studies. mdpi.commdpi.com These in silico analyses calculated the binding affinity of this compound to the Mpro active site, providing a quantitative measure of its potential inhibitory activity.
Research has shown that this compound exhibits a notable binding energy with the SARS-CoV-2 main protease. mdpi.commdpi.compreprints.org One study reported a binding energy of -7.38 kcal/mol, which was comparable to the native ligand N3 (-7.30 kcal/mol), suggesting a strong and stable interaction. researchgate.net The stability of this binding is a key indicator of its potential to inhibit the enzyme's function. researchgate.net
The interaction analysis from docking simulations revealed specific molecular interactions between this compound and the amino acid residues of Mpro. It was found that this compound forms one hydrogen bond with the amino acid residue GLU166, located in Domain I and Domain II of the protease. mdpi.compreprints.orgresearchgate.netresearchgate.net These domains are critical for the substrate-binding site of the enzyme. preprints.org Further molecular dynamics simulations were conducted on the this compound-Mpro complex to assess its stability over time. researchgate.net Analysis of the Root-Mean-Square Deviation (RMSD) showed that the complex maintained a stable conformation throughout the simulation. researchgate.net
Table 1: Molecular Docking Results of this compound with SARS-CoV-2 Mpro
| Parameter | Value/Description | Source |
|---|---|---|
| Target Protein | SARS-CoV-2 Main Protease (Mpro) | mdpi.commdpi.com |
| Binding Energy | -7.38 kcal/mol | mdpi.commdpi.compreprints.org |
| Interacting Residues | GLU166 (via hydrogen bond) | mdpi.compreprints.orgresearchgate.netresearchgate.net |
| Binding Location | Between Domain I and Domain II | mdpi.compreprints.orgresearchgate.net |
Tyrosinase
While computational studies have explored the interaction of various natural products with tyrosinase, an enzyme involved in melanin (B1238610) production, specific molecular docking results for this compound with tyrosinase are not extensively reported in the reviewed literature. researchgate.netresearchgate.net
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure (conformation) and electronic characteristics. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.
While specific studies detailing extensive quantum chemical calculations for the conformational analysis of this compound are not prevalent in the searched literature, various molecular descriptors derived from its chemical structure provide insight into its electronic properties. naturalproducts.netresearchgate.net These descriptors are crucial for assessing its drug-likeness and potential pharmacokinetic behavior. preprints.org
Key electronic and physicochemical properties of this compound have been calculated and are available in chemical databases. naturalproducts.net These include properties governed by the distribution of electrons within the molecule, which influence its polarity, solubility, and ability to form hydrogen bonds.
Table 2: Calculated Physicochemical and Electronic Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H27N3 | naturalproducts.net |
| AlogP (Octanol-water partition coefficient) | 3.34 | naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 50.41 Ų | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 3 | naturalproducts.net |
| Hydrogen Bond Donor Count | 2 | naturalproducts.net |
| Rotatable Bond Count | 4 | naturalproducts.net |
| Lipinski RO5 Violations | 0 | naturalproducts.net |
These properties, such as the topological polar surface area (TPSA), are critical in predicting a molecule's transport properties, like cell membrane permeability. The number of hydrogen bond donors and acceptors dictates the potential for forming specific interactions with protein targets. naturalproducts.net this compound's adherence to Lipinski's rule of five (zero violations) suggests it possesses physicochemical properties favorable for a potential oral drug. naturalproducts.net
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound has been included in such screening efforts, particularly those focused on discovering antiviral agents from marine natural products. mdpi.compreprints.orgmdpi.com
The identification of this compound as a potential hit against the SARS-CoV-2 main protease is a direct result of these high-throughput computational screening approaches. mdpi.compreprints.orgresearchgate.net These studies demonstrate the power of in silico methods to rapidly assess the potential of natural products and prioritize them for further experimental testing. mdpi.com The favorable druggability profile of this compound, as suggested by its physicochemical properties, further supports its potential as a lead compound. mdpi.comresearchgate.net
The structural framework of this compound, a tricyclic guanidine (B92328) alkaloid, offers a unique scaffold for virtual ligand design. mdpi.com Its core structure can be used as a starting point for the design of novel, semi-synthetic analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. By computationally modifying the peripheral functional groups of the this compound scaffold, researchers can explore the structure-activity relationship (SAR) to design more effective therapeutic agents.
Future Research Trajectories and Preclinical Investigation of Mirabilin G
Elucidation of Novel Biological Targets and Pathways
The current understanding of Mirabilin G's bioactivity, while promising, remains focused on a few identified effects. A primary avenue of future research will be the comprehensive identification of its molecular targets and the pathways it modulates.
Initial studies have shown that this compound exhibits moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Serratia marcescens, as well as antifungal properties against Saccharomyces cerevisiae. researchgate.netacs.orgnih.gov It also displays moderate cytotoxic activity against several human cancer cell lines, including intestinal, gastric, neuroblastoma, and colorectal cancer cells. researchgate.netmdpi.com A significant finding is its ability to stabilize the tumor suppressor Programmed Cell Death Protein 4 (PDCD4) under tumor-promoting conditions, a novel mechanism for a marine natural product. mdpi.commdpi.comsemanticscholar.org this compound demonstrated this activity with an EC₅₀ value of 1.8 µg/mL. mdpi.commdpi.com
Future investigations should aim to move beyond these initial observations. Key research questions include:
What are the specific molecular targets responsible for its antimicrobial and antifungal effects?
Beyond general cytotoxicity, which specific cell cycle, apoptosis, or signaling pathways in cancer cells are disrupted by this compound?
Does this compound have other protein targets besides PDCD4?
Computational docking studies have also suggested a potential interaction between this compound and the SARS-CoV-2 main protease, indicating a possible role as a viral protease inhibitor that warrants empirical validation. mdpi.comsemanticscholar.org Unraveling these molecular interactions is crucial for understanding its polypharmacology and identifying the most promising therapeutic applications.
Development of Advanced Synthetic Methodologies for Scaffold Diversity
The tricyclic guanidine (B92328) core of this compound is a rare and structurally complex scaffold. researchgate.netmdpi.com While this uniqueness is advantageous for novel drug discovery, it also presents significant synthetic challenges. The limited availability of this compound from natural sources necessitates the development of robust and efficient total synthesis routes. researchgate.net
Current synthetic approaches to related tricyclic alkaloids are limited, and many stereochemical assignments across the mirabilin family remain unresolved. mdpi.comnih.govacs.org Future synthetic chemistry efforts should focus on:
Stereoselective Synthesis: Developing synthetic pathways that can control the multiple chiral centers within the molecule. This compound possesses a specific C-7 stereochemistry akin to ptilocaulin (B1678321), which distinguishes it from many of its 7-epi analogues. nih.govacs.org Achieving this specific configuration is a key challenge.
Scaffold Diversification: Creating a library of this compound analogues by modifying its core structure and side chains. This would enable comprehensive Structure-Activity Relationship (SAR) studies to identify the key pharmacophores responsible for its various biological activities and to optimize potency.
Exploration of New Marine Biogeographical Sources for Novel Mirabilin Analogues
The discovery of novel natural products is intrinsically linked to the exploration of biodiversity. This compound was originally isolated from a Clathria species of marine sponge in the Great Australian Bight and later from Acanthella cavernosa in Southwestern Australia. researchgate.netuq.edu.auresearchgate.net The broader family of related alkaloids, including other mirabilins, ptilocaulins, and netamines, has been found in a variety of sponge genera across diverse marine environments, from the Indo-Pacific to the coasts of New Zealand and Panama. researchgate.net
This distribution highlights the potential for discovering new structural analogues by exploring untapped marine ecosystems. Future bioprospecting efforts should target:
New Geographical Locations: Investigating sponge populations from different marine ecoregions, as geographical and environmental pressures can lead to variations in secondary metabolite production.
Diverse Sponge Genera: Expanding the chemical investigation to other species within the orders Poecilosclerida, Axinellida, and Biemnida, which are known to produce tricyclic guanidine alkaloids. researchgate.net
Symbiotic Microorganisms: Investigating the microbial communities associated with these sponges, as they are often the true producers of the bioactive compounds.
The discovery of new analogues is critical for expanding the chemical diversity available for drug development and for gaining deeper insights into the ecological roles and biosynthetic evolution of these compounds.
Advanced Preclinical Models for Efficacy Assessment
To translate the initial bioactivity findings of this compound into therapeutic potential, rigorous evaluation in advanced preclinical models is essential. Current data is primarily based on fundamental in vitro assays. researchgate.netacs.org Future studies must incorporate more complex and physiologically relevant models to assess efficacy.
In Vitro Disease Models: The activity of this compound against the tumor suppressor PDCD4 was confirmed in a transfected HEK-293 cell line model. Future work should utilize more sophisticated in vitro systems, such as 3D organoids and spheroids derived from patient tumors. nih.gov These models better mimic the tumor microenvironment and can provide more accurate predictions of a compound's anti-cancer efficacy.
Integration of Omics Technologies for Mechanistic Insights
To gain a holistic understanding of this compound's mechanism of action, the integration of "omics" technologies is a critical future direction. nih.govresearchgate.net These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound in a biological sample. rsc.org Currently, no comprehensive omics studies have been published for this compound.
Future research should leverage these technologies to move beyond the single-target perspective:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells treated with this compound. This can reveal entire signaling pathways that are activated or inhibited, providing clues to its broader mechanism of action. researchgate.net
Proteomics: Employing mass spectrometry-based proteomics to identify all proteins that physically interact with this compound or whose expression levels change upon treatment. This could confirm the PDCD4 interaction and uncover entirely new targets. rsc.org
Metabolomics: Assessing how this compound alters the metabolic profile of a cell. This is particularly relevant for understanding its effects on cancer cell metabolism and its antimicrobial properties. nih.gov
By integrating data from these different omics layers, researchers can construct a comprehensive molecular signature of this compound's activity, facilitating the identification of predictive biomarkers for patient stratification and elucidating potential mechanisms of resistance. nih.govfrontlinegenomics.com
Q & A
Q. What methods are employed for isolating and characterizing Mirabilin G from natural sources?
this compound is isolated via semi-preparative HPLC from marine sponge extracts (e.g., Acanthella cavernosa). Structural elucidation relies on UV spectroscopy, NMR (¹H and ¹³C), and mass spectrometry, with data cross-referenced against known analogs like netamines . For novel compounds, purity (>95%) must be validated using HPLC-UV and corroborated by spectroscopic consistency with established databases .
Q. How is the stereochemical configuration of this compound determined experimentally?
Stereochemistry is resolved through a combination of NOESY NMR (to identify spatial proximities of protons) and comparative analysis with synthetic intermediates. For example, discrepancies in double-bond positions (e.g., mirabilin K vs. G) are resolved using solvent-dependent NMR comparisons and computational modeling (e.g., MMX calculations for thermodynamic stability of stereoisomers) .
Q. What in vitro assays are used to evaluate this compound’s bioactivity?
this compound’s PDCD4-stabilizing activity is assessed using HEK-293 cells transfected with PDCD4-luciferase plasmids. Dose-response curves (e.g., EC₅₀ values) and Western blotting validate target engagement, while structural analogs (e.g., mirabilin K) serve as negative controls to confirm specificity .
Advanced Research Questions
Q. How do synthetic routes for this compound address stereochemical challenges?
Total synthesis involves stereospecific reactions, such as NaBH₄-mediated reductions of tricyclic intermediates and MnO₂ oxidations to generate key functional groups. For example, Birch reduction of cyclohexenones yields stereoisomeric mixtures, which are resolved via HPLC. Computational studies (e.g., MMX stability calculations) guide the selection of thermodynamically favored pathways .
Q. What strategies resolve contradictions in reported bioactivity across this compound analogs?
Discrepancies (e.g., this compound’s activity vs. mirabilin K’s inactivity) are analyzed through structure-activity relationship (SAR) studies. Variables include side-chain stereochemistry (trans vs. cis) and electronic effects of substituents. Dose-ranging studies and pharmacokinetic profiling (e.g., cellular uptake efficiency) further clarify mechanistic differences .
Q. How can researchers ensure reproducibility in this compound studies?
Reproducibility requires detailed experimental protocols, including:
- Synthesis : Precise reaction conditions (e.g., solvent ratios, temperature) and characterization data for intermediates .
- Bioassays : Standardized cell lines, passage numbers, and positive/negative controls .
- Data reporting : Raw NMR/UV spectra in supplementary materials and adherence to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
Q. What computational tools validate this compound’s structural and mechanistic hypotheses?
Molecular dynamics simulations predict binding interactions with PDCD4, while density functional theory (DFT) calculations assess the stability of stereoisomers. For example, MMX modeling revealed that 7-epi series isomers are thermodynamically favored over non-epi forms, explaining synthetic yields .
Methodological Considerations
Q. How should researchers design comparative studies between this compound and its analogs?
Q. What criteria prioritize this compound derivatives for further development?
Derivatives are ranked using the FINER framework :
- Feasibility : Scalable synthesis (e.g., ≤6 steps) and >90% purity.
- Novelty : Unique SAR profiles (e.g., enhanced PDCD4 binding).
- Ethical relevance : Low cytotoxicity in primary cell screens .
Data Analysis and Reporting
Q. How are contradictions in spectral data addressed during peer review?
Journals require raw NMR/UV files for independent verification. For example, misassignments of double-bond positions in Hassner’s products were resolved by re-analyzing spectra in consistent solvents . Reviewers may request additional experiments (e.g., COSY, HSQC) to confirm structural claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
